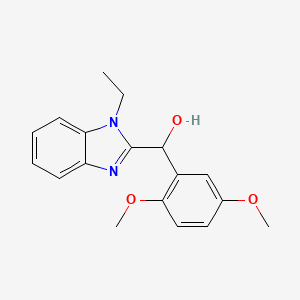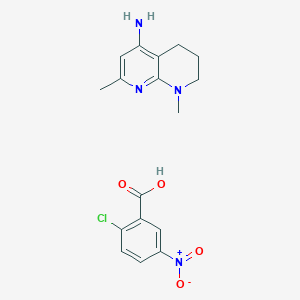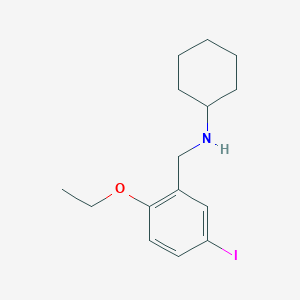
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties are due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Its neuroprotective properties are believed to be due to its ability to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for the development of drugs for various diseases. Additionally, its synthesis method is relatively simple and can be achieved using commercially available reagents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, future research can focus on improving the solubility of this compound in water to make it more suitable for lab experiments.
Méthodes De Synthèse
The synthesis of (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol can be achieved using various methods. One of the most commonly used methods involves the reaction of 2,5-dimethoxybenzaldehyde with 1-ethyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide to obtain (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol.
Applications De Recherche Scientifique
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has several potential applications in scientific research. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-20-15-8-6-5-7-14(15)19-18(20)17(21)13-11-12(22-2)9-10-16(13)23-3/h5-11,17,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMRIXMGCRQOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,5-Dimethoxy-phenyl)-(1-ethyl-1H-benzoimidazol-2-yl)-methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4927487.png)


![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)



![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)
